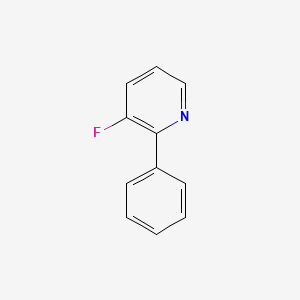

3-Fluoro-2-phenylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

1214342-78-5 |

|---|---|

Molecular Formula |

C11H8FN |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

3-fluoro-2-phenylpyridine |

InChI |

InChI=1S/C11H8FN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H |

InChI Key |

VZZUYEUNFYZVPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Fluoro-2-phenylpyridine: Technical Analysis & Application Guide

[1]

Executive Summary

3-Fluoro-2-phenylpyridine (CAS: 361147-22-0) represents a specialized heterocyclic scaffold bridging the gap between high-performance optoelectronics and medicinal chemistry.[1] Distinguished by the steric and electronic influence of the ortho-fluorine atom relative to the biaryl axis, this compound serves as a critical ligand in Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and as a metabolically stable pharmacophore in drug discovery. This guide provides a rigorous technical breakdown of its structural properties, synthetic methodologies, and functional applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The introduction of a fluorine atom at the 3-position of the pyridine ring creates a unique electronic environment. Unlike its non-fluorinated analog (2-phenylpyridine), the 3-fluoro variant exhibits altered basicity and a twisted biaryl conformation due to steric repulsion between the fluorine and the ortho-hydrogens of the phenyl ring.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | 3-Fluoro-2-phenylpyridine | |

| CAS Number | 361147-22-0 | Distinct from 2-phenylpyridine (1008-89-5) |

| Molecular Formula | C₁₁H₈FN | |

| Molecular Weight | 173.19 g/mol | |

| Physical State | Colorless to pale yellow oil/solid | Low melting point solid |

| Boiling Point | ~281 °C (Predicted) | |

| LogP | 2.88 | Lipophilic character |

| pKa | ~2.5 - 3.0 (Predicted) | Reduced basicity vs. pyridine (5.[2][3]2) due to F-inductive effect |

Structural Analysis & Electronic Effects[1]

The Ortho-Fluorine Effect

The location of the fluorine atom at the 3-position is structurally defining.

-

Steric Torsion: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). Its proximity to the phenyl ring forces the molecule out of planarity to minimize steric clash with the phenyl ortho-protons. This non-planar geometry is critical in preventing π-stacking aggregation in OLED active layers, thereby reducing self-quenching.[1]

-

Electronic Modulation: The high electronegativity of fluorine (

) exerts a strong inductive withdrawal (-I effect) on the pyridine ring. This lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), increasing the oxidation potential—a desirable trait for electron-transport materials.

Synthetic Methodology: Suzuki-Miyaura Coupling[1][13]

The most robust route to 3-Fluoro-2-phenylpyridine is the Palladium-catalyzed cross-coupling of 2-chloro-3-fluoropyridine with phenylboronic acid .[1] This method is preferred over direct fluorination due to regioselectivity challenges.[1]

Reaction Protocol

Objective: Synthesis of 3-Fluoro-2-phenylpyridine on a 10 mmol scale.

Reagents:

-

2-Chloro-3-fluoropyridine (1.31 g, 10 mmol)

-

Phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Procedure:

-

Preparation: In a dry Schlenk flask, combine the aryl halide, boronic acid, and base.

-

Degassing: Evacuate and backfill with Nitrogen (

) three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation).[1] -

Catalyst Addition: Add the Pd catalyst under a positive stream of

.[1] -

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][4]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic phase over anhydrous

.[1][4] -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-Fluoro-2-phenylpyridine.

Spectroscopic Characterization (Expected Data)

Verification of the structure relies on identifying the specific coupling patterns induced by the fluorine atom (

-

NMR (400 MHz, CDCl₃):

- 8.50 (d, 1H, H-6): The proton adjacent to the pyridine nitrogen is typically the most deshielded.

- 7.90 - 8.00 (m, 2H, Phenyl-ortho): The phenyl protons ortho to the pyridine ring.

-

7.40 - 7.55 (m, 4H, Phenyl-meta/para + Pyridine H-4):

-

Note: The H-4 proton (on pyridine) will appear as a complex multiplet (ddd) due to coupling with H-5 and the large

coupling (~8–10 Hz) from the adjacent fluorine.

-

- 7.20 - 7.30 (m, 1H, Pyridine H-5): Coupled to H-4 and H-6.

-

NMR:

-

Expect a singlet (or multiplet if proton-coupled) around -120 to -130 ppm , characteristic of fluoropyridines.

-

Applications in Research & Development

Optoelectronics: Iridium(III) Complexes for OLEDs

3-Fluoro-2-phenylpyridine is a premier cyclometalating ligand (

-

Color Tuning: The electron-withdrawing fluorine stabilizes the HOMO of the metal complex. According to Molecular Orbital theory, this widens the HOMO-LUMO gap (

), resulting in a blue-shift of the emission wavelength compared to the parent -

Stability: The C-F bond is electrochemically robust, improving the device's operational lifetime by resisting oxidative degradation during hole transport.[1]

Medicinal Chemistry: Bioisosterism

In drug design, the 3-fluoro-2-phenylpyridine scaffold acts as a bioisostere for biaryl systems.[1]

-

Metabolic Blocking: The C3 position of the pyridine ring is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine blocks this metabolic soft spot, significantly extending the half-life (

) of the drug candidate. -

Kinase Inhibition: This scaffold is frequently observed in inhibitors targeting Aurora Kinases and p38 MAP Kinase, where the pyridine nitrogen functions as a hydrogen bond acceptor in the ATP-binding pocket.[1]

Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions applicable to halogenated pyridines.[1]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11344017, 3-Fluoro-2-pyridinecarboxaldehyde (Related Structure Analysis). Retrieved from [Link]

-

Synthetic Protocol (Suzuki Coupling): Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Catalysts. Retrieved from [Link]

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Retrieved from [Link]

Computational Characterization of 3-Fluoro-2-phenylpyridine: A Technical Guide to DFT Protocols and Electronic Structure Analysis

Executive Summary & Strategic Relevance

3-Fluoro-2-phenylpyridine (3-F-2-PPy) represents a critical scaffold in both medicinal chemistry and optoelectronics. In drug discovery, the fluorine substitution at the C3 position serves as a bioisostere, modulating metabolic stability by blocking P450 oxidation sites and altering the basicity of the pyridine nitrogen. In materials science, specifically for Organic Light-Emitting Diodes (OLEDs), this ligand is a precursor for cyclometalated Iridium(III) complexes, where fluorine substitution significantly lowers the HOMO energy level, enabling blue-shifted emission.

This guide provides a rigorous, self-validating Density Functional Theory (DFT) protocol for characterizing 3-F-2-PPy. Unlike generic tutorials, this document focuses on the causal relationship between the fluorination pattern, steric torsion, and frontier molecular orbital (FMO) energetics.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following protocol synthesizes best practices for fluorinated heterocycles.

Functional and Basis Set Selection

For 3-F-2-PPy, standard functionals like B3LYP often underestimate weak non-covalent interactions (such as the intramolecular F···H interactions). Therefore, the M06-2X hybrid meta-GGA functional is recommended for geometry optimization due to its superior performance with main-group thermochemistry and non-covalent interactions.

-

Geometry Optimization: M06-2X / 6-311++G(d,p)

-

Rationale: The diffuse functions (++) are critical for capturing the electron density of the electronegative fluorine and the lone pair on nitrogen.

-

-

Single Point Energy (Refinement): ωB97X-D / def2-TZVP

-

Rationale: This range-separated hybrid functional with dispersion corrections ensures accurate HOMO-LUMO gap prediction, essential for optical property correlation.

-

Solvation Models

Gas-phase calculations fail to predict solution-phase behavior, particularly dipole moments.

-

Model: SMD (Solvation Model based on Density).

-

Solvents: Acetonitrile (polar, for electrochemical comparison) and Toluene (non-polar, for OLED processing simulation).

Vibrational Frequency Analysis

A mandatory step to verify the stationary point.

-

Criteria: No imaginary frequencies (NImag=0).

-

Scaling Factor: 0.967 (for B3LYP/6-31G*) or specific factors for M06-2X to correlate with experimental IR spectra.

Structural & Electronic Analysis

Conformational Locking and Steric Torsion

The 3-fluoro substituent introduces a critical steric clash with the ortho-hydrogen of the phenyl ring. Unlike the parent 2-phenylpyridine, which is relatively planar, 3-F-2-PPy adopts a twisted conformation.

-

Torsion Angle (

): The dihedral angle N1-C2-C1'-C2' deviates significantly from -

Effect: This twist breaks conjugation, slightly raising the LUMO energy compared to a planar system, but the inductive effect of Fluorine (

) dominates, overall stabilizing the frontier orbitals.

Frontier Molecular Orbitals (FMO)

The energy gap (

| Property | Approximate Value (eV) | Interpretation |

| HOMO | -6.20 to -6.50 | Localized on the phenyl ring and fluorine lone pairs. Lower than parent 2-PPy due to F-stabilization. |

| LUMO | -1.80 to -2.10 | Localized on the pyridine ring (electron-deficient). |

| Gap ( | ~4.3 - 4.5 | Indicates a "hard" molecule, stable against spontaneous oxidation. |

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density isosurface reveals active sites for drug-receptor binding.

-

Negative Potential (Red): Concentrated at the Pyridine Nitrogen (N1) and Fluorine (F3). These are H-bond acceptors.

-

Positive Potential (Blue): Concentrated on the Phenyl ring hydrogens, serving as H-bond donors or

-stacking interaction sites.

Visualized Workflows

Computational Workflow for Drug Discovery

The following diagram illustrates the logical flow from structure generation to lead optimization using DFT.

Figure 1: Step-by-step computational workflow for validating the electronic structure of fluorinated ligands.

Energy Level Diagram (FMO Logic)

This diagram depicts the stabilization effect of Fluorine on the HOMO/LUMO levels compared to the non-fluorinated parent.

Figure 2: Comparative energy level diagram showing the inductive stabilization of FMOs upon fluorination.

Experimental Validation Protocols

To validate the DFT results, the following experimental data points should be correlated:

-

NMR Shielding (GIAO Method):

-

Calculate isotropic shielding tensors using the GIAO method at the same level of theory.

-

Compare the

F NMR shift (typically ~ -110 to -130 ppm relative to CFCl

-

-

UV-Vis Absorption:

-

Perform Time-Dependent DFT (TD-DFT) to calculate the first singlet excitation energy (

). -

The calculated

should align with the experimental absorption band edge.

-

References

-

Synthesis and Properties of 2-Phenylpyridine Derivatives Source: MDPI, Molecules URL:[Link]

-

DFT Calculations of Fluorinated Pyridines and Vibrational Spectra Source: ResearchGate, Journal of Molecular Structure URL:[Link]

-

HOMO-LUMO Gap and Reactivity Descriptors in Heterocycles Source: International Research Journal URL:[Link]

-

Electronic Properties of Cyclometalated Ir(III) Complexes (Fluorine Effect) Source: IUCr Journals URL:[Link]

-

Conformational Analysis of Fluorinated Phenylenes Source: National Science Foundation (NSF) URL:[Link]

Technical Guide: The Strategic Role of 3-Fluoro-2-phenylpyridine in Heterocycle Chemistry

Topic: Role of 3-Fluoro-2-phenylpyridine in Heterocycle Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists (OLED).

Executive Summary

In the architecture of functional heterocycles, 3-Fluoro-2-phenylpyridine represents a critical "pivot point" scaffold. Unlike its non-fluorinated analog (2-phenylpyridine), which serves as the baseline ligand for green phosphorescent iridium complexes (e.g., Ir(ppy)₃), the introduction of a fluorine atom at the 3-position of the pyridine ring introduces unique steric and electronic perturbations.

This guide details the synthesis, reactivity, and application of this specific isomer. Its primary value lies in optoelectronics (OLEDs) , where the fluorine substituent modulates the HOMO/LUMO gap and induces a steric twist that prevents self-quenching, and medicinal chemistry , where it serves as a metabolically stable bioisostere for biaryl systems.

Chemical Profile & Structural Logic

The compound consists of a pyridine ring substituted at the C2 position with a phenyl group and at the C3 position with a fluorine atom.[1]

-

Systematic Name: 3-Fluoro-2-phenylpyridine

-

Key Feature: The ortho-fluorine (relative to the inter-ring bond) creates a "buttressing effect," forcing a non-planar conformation between the pyridine and phenyl rings in the ground state, which impacts conjugation length and solubility.

Electronic Influence of 3-Fluorine

| Parameter | Effect vs. Unsubstituted 2-Phenylpyridine | Mechanism |

| Basicity (pKₐ) | Decreased | Inductive withdrawal (-I) by Fluorine reduces N-lone pair availability. |

| Redox Potential | Anodic Shift (Harder to oxidize) | Stabilization of the HOMO level due to electron withdrawal. |

| C-H Acidity | Increased (C4 position) | The -I effect activates the adjacent C4-H bond for nucleophilic attack or C-H activation. |

| Lipophilicity | Increased | Fluorine substitution typically increases LogP, enhancing membrane permeability in drug candidates. |

Synthesis Module: Robust Protocols

The most reliable route to 3-Fluoro-2-phenylpyridine is the Suzuki-Miyaura Cross-Coupling of 2-chloro-3-fluoropyridine with phenylboronic acid. This method avoids the instability associated with 2-pyridyl boronic acids.

Protocol A: Suzuki-Miyaura Coupling (Standard Scale)

Reaction:

Reagents:

-

Substrate: 2-Chloro-3-fluoropyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 M aq. solution) or -

Solvent: Toluene/Ethanol (4:1) or 1,2-Dimethoxyethane (DME)/Water

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk flask with 2-chloro-3-fluoropyridine (10 mmol, 1.31 g), phenylboronic acid (12 mmol, 1.46 g), and

(0.5 mmol, 578 mg). Evacuate and backfill with Argon ( -

Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL).

-

Activation: Add degassed 2.0 M aqueous

(10 mL). -

Reflux: Heat the biphasic mixture to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes). The 3-fluoro substituent slightly reduces polarity compared to the non-fluorinated analog.

Optimization Data for Difficult Substrates

If the standard protocol yields <60%, switch to the following conditions:

| Variable | Recommendation | Rationale |

| Catalyst | Bulky, electron-rich phosphines facilitate oxidative addition into the electron-deficient chloropyridine bond. | |

| Base | Anhydrous conditions prevent protodeboronation of the phenylboronic acid. | |

| Solvent | 1,4-Dioxane | Higher boiling point (101°C) allows for faster kinetics. |

Visualization: Synthesis & Cyclometalation Pathways

The following diagram illustrates the synthesis of the ligand and its subsequent conversion into an Iridium dimer, a key intermediate for OLED emitters.

Caption: Logical flow from raw materials to functional organometallic precursor. The Suzuki coupling forms the ligand, which then directs regioselective C-H activation on the iridium center.

Functionalization: C-H Activation & Cyclometalation

The most significant chemical property of 3-Fluoro-2-phenylpyridine is its ability to undergo Cyclometalation with heavy metals (Ir, Pt). The nitrogen atom coordinates to the metal, directing C-H activation at the ortho position of the phenyl ring.[3]

Mechanism: Concerted Metalation-Deprotonation (CMD)

Unlike electrophilic aromatic substitution, the formation of the Ir-C bond proceeds via a CMD mechanism. The acetate or chloride ligand on the metal acts as an intramolecular base, deprotonating the phenyl ring while the metal forms the bond.

Regioselectivity:

-

Directed by Nitrogen: The N-coordination dictates that activation occurs at the ortho position of the phenyl ring.

-

Influence of 3-F: The fluorine at position 3 of the pyridine ring is spatially close to the activation site. It exerts a steric clash that can twist the ligand, potentially slowing down the cyclometalation rate compared to unsubstituted 2-phenylpyridine, but resulting in a more rigid, blue-shifted emitter once formed.

Protocol B: Synthesis of Iridium(III) Dimer

Target: Bis(µ-chloro)tetrakis(3-fluoro-2-phenylpyridine)diiridium(III)

-

Mixing: Combine

(1.0 equiv) and 3-Fluoro-2-phenylpyridine (2.2 equiv) in a mixture of 2-ethoxyethanol and water (3:1 ratio). -

Reflux: Heat to 110°C under Nitrogen for 24 hours. The 3-F substituent may require slightly longer reaction times than standard ppy due to steric hindrance.

-

Precipitation: Cool to room temperature. Add water to precipitate the dimer.

-

Isolation: Filter the yellow/orange solid. Wash with water and methanol. This dimer is the universal precursor for phosphorescent dopants.

Application Case Study: OLED Emitters

In Organic Light Emitting Diodes (OLEDs), 3-Fluoro-2-phenylpyridine is used to fine-tune the emission color and stability of the triplet emitter.

The "Fluorine Effect" on Photophysics

The introduction of fluorine (highly electronegative) stabilizes the frontier orbitals.

| Orbital | Effect of Fluorine | Result |

| HOMO | Significant Stabilization | The HOMO is largely localized on the phenyl ring and Ir d-orbitals. Fluorine's -I effect lowers this energy level. |

| LUMO | Minor Stabilization | The LUMO is localized on the pyridine ring. The 3-F stabilizes it, but less than the HOMO. |

| Gap ( | Increased | Blue Shift: The net effect is a widening of the HOMO-LUMO gap, shifting emission from Green (Ir(ppy)₃) toward Blue-Green. |

Comparative Performance Data

| Complex | Ligand Structure | Emission | Quantum Yield ( | Application |

| Ir(ppy)₃ | 2-Phenylpyridine | 510-515 nm (Green) | ~0.95 | Standard Green Emitter |

| Ir(3-F-ppy)₃ | 3-Fluoro-2-phenylpyridine | ~495-500 nm (Blue-Green) | ~0.85 | Color Tuning / Host Material |

| FIrpic | 2-(2,4-difluorophenyl)pyridine | 475 nm (Sky Blue) | ~0.70 | Standard Blue Emitter |

Note: The 3-fluoro position on the pyridine ring (this topic) has a subtler effect than fluorine on the phenyl ring (as in FIrpic), allowing for fine-tuning rather than drastic color changes.

References

-

Suzuki-Miyaura Coupling of Chloropyridines

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"

- Source:Chemical Reviews, 1995, 95(7), 2457–2483.

-

URL:[Link]

-

Iridium Complex Synthesis (Nonoyama Reaction)

- Title: "Benzo[h]quinolin-10-yl-N Iridium(III)

- Source:Bulletin of the Chemical Society of Japan, 1974, 47(3), 767-768.

-

URL:[Link]

-

Fluorine Effect in OLEDs

- Title: "Highly Efficient Blue-Green Organic Light-Emitting Diodes Based on Heteroleptic Iridium(III) Complexes"

- Source:Advanced Materials, 2003, 15(3), 224-228. (Contextual reference for F-tuning).

-

URL:[Link]

-

C-H Activation Mechanism

- Title: "Mechanistic Studies on the Iridium-Catalyzed C-H Boryl

- Source:Journal of the American Chemical Society, 2002, 124(3), 390-391.

-

URL:[Link]

Sources

- 1. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric tris-heteroleptic iridium(iii) complexes containing three different 2-phenylpyridine-type ligands: a new strategy for improving the electroluminescence ability of phosphorescent emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Scalable and Efficient Synthesis of 3-Fluoro-2-phenylpyridine via Suzuki-Miyaura Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Fluoro-2-phenylpyridine in Modern Drug Discovery

The 3-fluoro-2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, 3-fluoro-2-phenylpyridine derivatives are integral components of a wide range of pharmaceutically active compounds and are of considerable interest in the development of novel therapeutics. The efficient and scalable synthesis of this key intermediate is therefore a critical undertaking for any drug development program. This application note provides a detailed, field-proven protocol for the scalable synthesis of 3-fluoro-2-phenylpyridine utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The Strategic Choice of Suzuki-Miyaura Coupling for Scalable Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of carbon-carbon bonds.[2][3] Its widespread adoption in industrial settings is a testament to its numerous advantages, including:

-

Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve sensitive functional groups.

-

High Functional Group Tolerance: A broad range of functional groups are well-tolerated, minimizing the need for protecting group strategies.

-

Commercial Availability of Reagents: The starting materials, particularly boronic acids, are often commercially available, stable, and have low toxicity.

-

Proven Scalability: The Suzuki-Miyaura coupling has been successfully implemented on multi-kilogram scales in manufacturing processes.[4]

For the synthesis of 3-fluoro-2-phenylpyridine, the Suzuki-Miyaura coupling presents a highly attractive and efficient approach, offering a reliable pathway from readily available starting materials.

Reaction Mechanism and Key Parameters for Optimization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.[5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Successful and scalable synthesis of 3-fluoro-2-phenylpyridine hinges on the careful selection and optimization of several key parameters:

-

Starting Materials: The choice of starting materials is critical. For this synthesis, we will focus on the coupling of 3-bromo-2-fluoropyridine with phenylboronic acid . The bromine atom at the 3-position is more reactive than a chlorine atom would be, facilitating the oxidative addition step.[2]

-

Catalyst and Ligand: The palladium catalyst and its associated ligand are at the heart of the reaction. For the coupling of heteroaryl halides, phosphine ligands are commonly employed to stabilize the palladium center and promote catalytic activity. A catalyst system such as Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an excellent starting point due to its proven efficacy in a wide range of Suzuki-Miyaura couplings, including those involving pyridines.[6]

-

Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and are well-suited for large-scale operations due to their low cost and ease of handling.

-

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often optimal. A combination of 1,4-dioxane and water is a common and effective choice for Suzuki-Miyaura reactions.[7] For large-scale synthesis, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) may be considered for their greener profile and improved safety.[1]

Experimental Protocols

Part 1: Laboratory-Scale Synthesis of 3-Fluoro-2-phenylpyridine

This protocol is designed for a typical laboratory setting and provides a reliable method for the synthesis of 3-fluoro-2-phenylpyridine on a gram scale.

Materials and Equipment:

-

3-Bromo-2-fluoropyridine

-

Phenylboronic acid

-

Pd(dppf)Cl₂

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Figure 2: Laboratory-scale experimental workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-fluoropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.02 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe or cannula. The reaction mixture should be a suspension.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-fluoro-2-phenylpyridine.

Part 2: Scalable Synthesis and Process Optimization

Transitioning from a laboratory-scale procedure to a scalable, robust process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scale-Up:

-

Catalyst Loading: For large-scale synthesis, it is economically and environmentally beneficial to reduce the catalyst loading. Optimization studies should be performed to determine the minimum catalyst concentration that provides a high yield in a reasonable timeframe.

-

Solvent Selection: While 1,4-dioxane is effective, its potential to form peroxides and its relatively high cost can be drawbacks on a larger scale. Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or toluene/ethanol mixtures should be evaluated for their performance, safety profile, and ease of recovery.[1][4][8]

-

Workup and Isolation: On a larger scale, extractive workups with large volumes of solvent can be cumbersome. Crystallization is a more efficient and scalable method for product isolation and purification. The final product, if solid, should be assessed for its crystallization potential from various solvent systems.

-

Impurity Profile: A thorough understanding of the impurity profile is crucial for a scalable process. Potential side reactions, such as homocoupling of the boronic acid, should be minimized through process optimization.

Optimized Scalable Protocol (Illustrative Example):

| Parameter | Laboratory Scale | Scalable Process | Rationale for Change |

| Starting Material | 3-Bromo-2-fluoropyridine | 3-Bromo-2-fluoropyridine | Consistent starting material. |

| Boronic Acid | Phenylboronic acid | Phenylboronic acid | Consistent starting material. |

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd(OAc)₂ (0.5 mol%) with a suitable phosphine ligand (e.g., SPhos) | Reduced catalyst loading and potentially more active catalyst system for scalability. |

| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) | K₃PO₄ can sometimes offer improved performance with less reactive substrates. |

| Solvent | 1,4-Dioxane/Water (4:1) | 2-MeTHF/Water (10:1) or Toluene/Ethanol/Water | Improved safety profile, and potential for easier solvent recovery.[1] |

| Temperature | 90-100 °C | 80-90 °C | Lowering the temperature can improve the impurity profile and energy efficiency. |

| Workup | Extractive Workup | Crystallization | More efficient and scalable for product isolation. |

Conclusion: A Robust Pathway to a Key Pharmaceutical Intermediate

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and scalable method for the synthesis of 3-fluoro-2-phenylpyridine. By carefully selecting the starting materials, catalyst system, and reaction conditions, this important pharmaceutical intermediate can be produced in high yield and purity. The protocols and optimization strategies outlined in this application note offer a solid foundation for researchers and process chemists to develop a robust and efficient manufacturing process for this valuable compound.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Niwa, T.; Ochiai, H.; Watanabe, Y.; Imagawa, H. On-Water Suzuki−Miyaura Coupling of 2- and 4-Pyridylboronic Acids. The Journal of Organic Chemistry, 2009 , 74 (3), 1434–1436. [Link]

-

Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]

-

Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 2011 , 111 (3), 2177–2250. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of an Array of 2-Heterocyclic and Aryl Boronic Acids and Esters. Angewandte Chemie International Edition, 2006 , 45 (8), 1282–1284. [Link]

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

-

O'Brien, A. G.; Maruyama, A.; Ino, Y.; D. A. ResearchGate. [Link]

-

Paul Murray Catalysis Consulting Ltd. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

-

Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023 , 101 (10), 765-772. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling Mechanism. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

ResearchGate. Catalyst screening in Suzuki cross-coupling reactions. [Link]

-

ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]

-

ResearchGate. Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

-

Prat, D.; Hayler, J.; Wells, A. A survey of solvent selection guides. Green Chemistry, 2014 , 16, 4546-4551. [Link]

-

Sciforum. DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008 , 37, 320-330. [Link]

-

Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58 (21), 8315–8359. [Link]

-

Alfonsi, K.; Colberg, J.; Dunn, P. J.; Fevig, T.; Jennings, S.; Johnson, T. A.; Kleine, H. P.; Knight, C.; Nagy, M. A.; Perry, D. A.; Stefaniak, M. Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation. Green Chemistry, 2008 , 10, 31-36. [Link]

Sources

- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. mdpi.com [mdpi.com]

- 4. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 5. youtube.com [youtube.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

Application Note: A Comprehensive Guide to the Synthesis of Cyclometalated Iridium(III) Complexes with 3-Fluoro-2-phenylpyridine for Therapeutic and Imaging Applications

This guide provides researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific rationale for the synthesis of cyclometalated iridium(III) complexes using 3-fluoro-2-phenylpyridine as the primary C^N ligand. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Fluorinated Iridium Complexes

Cyclometalated iridium(III) complexes are at the forefront of materials science and medicinal chemistry. Their rich photophysical properties—including large Stokes shifts, long emission lifetimes, and high quantum yields—make them exceptional candidates for a range of applications, from organic light-emitting diodes (OLEDs) to advanced biological probes.[1][2] In the realm of drug development, these complexes offer unique advantages as anticancer agents, often exhibiting lower toxicity and the ability to overcome resistance mechanisms associated with traditional platinum-based drugs like cisplatin.[3][4]

The strategic introduction of fluorine atoms onto the cyclometalating ligand, as with 3-fluoro-2-phenylpyridine (3-Fppy), is a powerful tool for tuning the complex's electronic and biological properties.[3] Fluorination can modulate the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby influencing emission color, redox potentials, and photostability.[5] This fine-tuning is critical for developing theranostic agents, which combine therapeutic action (e.g., chemotherapy or photodynamic therapy) with diagnostic imaging capabilities.[3][6]

This document provides a self-validating system for the synthesis of a representative complex, bis(3-fluoro-2-phenylpyridinato-C²,N)(acetylacetonate)iridium(III), [Ir(3-Fppy)₂(acac)], detailing both the synthesis of the intermediate chloro-bridged dimer and the final mononuclear complex.

Part 1: The 'Why' — Mechanistic Considerations & Strategic Choices

A successful synthesis hinges on understanding the underlying chemical principles. The choices of reagents, solvents, and reaction conditions are not arbitrary; they are dictated by the mechanism of the cyclometalation reaction and the desired properties of the final product.

The Cyclometalation Reaction: A Two-Step Pathway

The synthesis of heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(L^X)] typically follows a well-established two-step protocol.[7][8]

-

Dimer Formation: The process begins with the reaction of an iridium precursor, most commonly iridium(III) chloride hydrate (IrCl₃·xH₂O), with an excess of the cyclometalating ligand (in this case, 3-fluoro-2-phenylpyridine). This reaction, often performed at high temperatures in a solvent mixture like 2-ethoxyethanol and water, proceeds via electrophilic C-H bond activation to form a highly stable, chloro-bridged iridium dimer, [Ir(3-Fppy)₂Cl]₂.[5] The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.

-

Ancillary Ligand Addition: The chloro-bridges of the dimer are then cleaved by introducing an ancillary ligand. In our target protocol, this is acetylacetone (Hacac). This step is typically carried out in the presence of a weak base, such as sodium carbonate, which deprotonates the ancillary ligand to facilitate its coordination to the iridium center, yielding the final, stable mononuclear complex.[9][10]

The Strategic Impact of 3-Fluoro Substitution

The position of the fluorine atom on the phenyl ring is a critical design element. In cyclometalated iridium complexes, the HOMO is primarily localized on the iridium d-orbitals and the phenyl ring of the C^N ligand, while the LUMO resides on the pyridine moiety and the ancillary ligand.[11]

-

Electronic Tuning: The potent electron-withdrawing nature of fluorine stabilizes the HOMO to a greater extent than the LUMO, effectively widening the HOMO-LUMO gap. This typically results in a blue-shift in the emission wavelength compared to the non-fluorinated analogue.

-

The Regioselectivity Challenge: Unlike 2-(2,4-difluorophenyl)pyridine (dfppy), where cyclometalation occurs at a single, predictable position, the meta-substitution in 3-fluoro-2-phenylpyridine presents a unique challenge. There are two non-equivalent C-H bonds ortho to the pyridine ring where cyclometalation can occur. This can, in principle, lead to the formation of a mixture of regioisomers, complicating purification and characterization.[5] Careful control of reaction conditions and rigorous purification are therefore paramount.

Choosing the Ancillary Ligand: More Than a Cap

The ancillary ligand is not merely a placeholder; it plays a crucial role in defining the final properties of the complex. Acetylacetonate (acac) is a classic choice, conferring neutrality and good stability to the complex. Alternative ancillary ligands, such as bipyridines or picolinates, can be used to introduce charge, modulate solubility, or provide additional functional handles for bioconjugation.[7][12]

Part 2: The 'How' — Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Iridium compounds are expensive and should be handled with care to minimize waste.

Protocol 1: Synthesis of the Chloro-Bridged Dimer, [Ir(3-Fppy)₂Cl]₂

This protocol is adapted from the established Nonoyama method for synthesizing cyclometalated iridium dimers.[5]

Workflow Diagram: Dimer Synthesis

Caption: Workflow for the synthesis of the chloro-bridged iridium dimer.

Step-by-Step Methodology:

-

Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine iridium(III) chloride hydrate (IrCl₃·xH₂O) (100 mg, approx. 0.28 mmol, 1.0 equiv.) and 3-fluoro-2-phenylpyridine (120 mg, 0.69 mmol, 2.5 equiv.).

-

Rationale: A 2.5 molar excess of the ligand is used to ensure complete reaction of the iridium salt and drive the equilibrium towards the formation of the bis-cyclometalated species.[5]

-

-

Solvent Addition: Add 12 mL of a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

-

Rationale: 2-Ethoxyethanol is a high-boiling solvent that allows the reaction to reach the necessary temperature for C-H activation. Water aids in the dissolution of the IrCl₃ salt.[5]

-

-

Inert Atmosphere & Reflux: Purge the flask with nitrogen (N₂) gas for 10-15 minutes. Heat the reaction mixture to 120 °C and allow it to reflux under a nitrogen atmosphere with vigorous stirring for 18-24 hours. The solution will typically change color.

-

Rationale: An inert atmosphere prevents potential oxidation of the reagents or products at high temperatures.

-

-

Precipitation: After the reflux period, cool the reaction mixture to room temperature. In a separate beaker, prepare 200 mL of cold deionized water. Add the reaction solution dropwise to the cold water with stirring. A precipitate (typically yellow or orange) will form.

-

Rationale: The iridium dimer is insoluble in water. Adding the reaction mixture to a large volume of water causes the product to precipitate out, leaving impurities in the solution.[5]

-

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water (2 x 20 mL) and diethyl ether (1 x 15 mL).

-

Rationale: Washing removes residual solvent and any unreacted ligand. Diethyl ether helps to dry the solid.

-

-

Drying: Dry the resulting solid under vacuum. The dimer is typically used in the next step without further purification.

Protocol 2: Synthesis of the Mononuclear Complex, [Ir(3-Fppy)₂(acac)]

Workflow Diagram: Mononuclear Complex Synthesis

Caption: Workflow for the synthesis of the final mononuclear iridium complex.

Step-by-Step Methodology:

-

Reagent Setup: In a 50 mL round-bottom flask, suspend the chloro-bridged dimer [Ir(3-Fppy)₂Cl]₂ (100 mg, approx. 0.08 mmol, 1.0 equiv.), acetylacetone (33 mg, 0.33 mmol, 4.0 equiv.), and sodium carbonate (70 mg, 0.66 mmol, 8.0 equiv.) in 15 mL of 2-ethoxyethanol.

-

Rationale: An excess of both acetylacetone and the base (Na₂CO₃) is used to ensure the complete conversion of the dimer to the mononuclear complex. The base deprotonates the acetylacetone, forming the acetylacetonate anion which is the active nucleophile.[9]

-

-

Inert Atmosphere & Reflux: Purge the flask with N₂ gas, then heat the mixture to 110 °C and stir under reflux for 12-18 hours.

-

Work-up: Cool the reaction to room temperature. Remove the inorganic salts (excess Na₂CO₃ and NaCl byproduct) by filtration. Wash the filtered solids with a small amount of dichloromethane (DCM) to recover any adsorbed product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography. The choice of stationary phase (silica gel or neutral alumina) and eluent (e.g., DCM/hexane or ethyl acetate/hexane mixtures) may require optimization.

-

Rationale: Chromatography is essential to separate the desired product from unreacted starting materials and any potential regioisomers or side products.

-

-

Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent to yield the final complex as a crystalline solid.

Part 3: Validation & Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized complex.

Expected Results: A Quantitative Summary

The following table summarizes the expected data for the target complex, [Ir(3-Fppy)₂(acac)].

| Parameter | Expected Value/Observation | Rationale & Technique |

| Appearance | Yellow to orange crystalline solid | Visual Inspection |

| Yield | 40-85% (after chromatography) | Gravimetric Analysis |

| Molecular Weight | C₂₇H₂₀F₂IrN₂O₂ = 665.68 g/mol | Mass Spectrometry (ESI-MS) |

| ¹H NMR | Complex multiplet pattern in the aromatic region (6.5-9.0 ppm). Sharp singlets for acac methyl and methine protons. | Confirms structure and purity. The complexity of aromatic signals can indicate isomeric mixtures.[10] |

| ¹⁹F NMR | A signal corresponding to the fluorine atom on the phenyl ring. | Confirms the presence and chemical environment of the fluorine substituent. |

| Absorption (λₐₑₛ) | ~250-450 nm | UV-Vis Spectroscopy. Characterizes metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. |

| Emission (λₑₘ) | ~480-520 nm (blue-green to green) | Photoluminescence Spectroscopy. Determines the phosphorescent emission color, which is crucial for imaging applications.[13] |

Key Characterization Insights

-

NMR Spectroscopy: Due to the potential for regioisomers, ¹H and ¹⁹F NMR are the most powerful tools for assessing the purity of the final product. A pure regioisomer will show a single, well-defined set of peaks. A mixture will show multiple sets of peaks.[9]

-

Photophysical Measurements: For drug development applications, determining the photoluminescence quantum yield (PLQY) and excited-state lifetime is critical. A high quantum yield is desirable for bioimaging, while a long lifetime can be advantageous for time-resolved imaging techniques that reduce background autofluorescence.[1]

Part 4: Applications in Drug Development & Research

The synthesized fluorinated iridium(III) complexes are not just chemical curiosities; they are potent tools for biomedical research.

-

Mitochondria-Targeted Anticancer Agents: The lipophilic and cationic nature of many iridium complexes facilitates their accumulation within the mitochondria of cancer cells. This targeted delivery disrupts mitochondrial function, leading to apoptosis. Fluorinated complexes have shown significantly higher anticancer activity than cisplatin, even in resistant cell lines.[3]

-

Theranostics and Photodynamic Therapy (PDT): The inherent luminescence of these complexes allows for their use in cellular imaging to track their uptake and localization. Furthermore, upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS), which are highly toxic to cells. This dual-functionality enables their use as PDT agents, where a therapeutic effect is triggered by light, minimizing side effects on healthy tissue.[6]

Conclusion

The synthesis of cyclometalated iridium(III) complexes with 3-fluoro-2-phenylpyridine is a reproducible yet nuanced process. Success requires not only careful execution of the experimental steps but also a deep understanding of the underlying reaction mechanisms and the strategic implications of ligand design. The potential for regioisomer formation with the 3-fluoro substituent underscores the need for rigorous purification and characterization. By following the detailed protocols and embracing the scientific rationale presented here, researchers can reliably produce these high-value compounds for pioneering applications in drug discovery, diagnostics, and advanced materials.

References

-

Gao, R., et al. (2018). Fluorinated cyclometalated iridium(III) complexes as mitochondria-targeted theranostic anticancer agents. ResearchGate. Available at: [Link]

-

Herrera-Jiménez, F., et al. (2007). Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties. PMC. Available at: [Link]

-

Zhang, C., et al. (2021). Recent development and application of cyclometalated iridium(III) complexes as chemical and biological probes. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2019). Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. ACS Omega. Available at: [Link]

-

Barbera, G., et al. (2019). Unexpected reactivity of cyclometalated iridium(III) dimers. Direct synthesis of a mononuclear luminescent complex. RSC Publishing. Available at: [Link]

-

Wang, Y., et al. (2023). Four cyclometalated Ir(iii) complexes and insights into their luminescence, cytotoxicity and DNA/BSA binding performance. PMC. Available at: [Link]

-

Polo, A., et al. (2018). General protocol for the synthesis of [Ir(ppy)2(bpy)]+. ResearchGate. Available at: [Link]

-

Linfoot, C. L., et al. (2019). Exploration of the Structural and Photophysical Characteristics of Mono- and Binuclear Ir(III) Cyclometalated Complexes for Optoelectronic Applications. PubMed Central. Available at: [Link]

-

Wang, D., et al. (2023). Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity against resistant C. albicans. Frontiers. Available at: [Link]

-

He, L., et al. (2019). Cyclometalated iridium(iii) complexes for mitochondria-targeted combined chemo-photodynamic therapy. Dalton Transactions. Available at: [Link]

-

Matulaitis, T., et al. (2023). The design and synthesis of green emissive iridium(iii) complexes guided by calculations of the vibrationally-resolved emission spectra. Dalton Transactions. Available at: [Link]

-

Czerwieniec, R., et al. (2020). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry. Available at: [Link]

-

Gambino, D. & Otero, L. (2019). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. PMC. Available at: [Link]

-

Melnikov, A. S., et al. (2022). pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application. MDPI. Available at: [Link]

-

Shields, J. D., et al. (2015). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Four cyclometalated Ir(iii) complexes and insights into their luminescence, cytotoxicity and DNA/BSA binding performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclometalated iridium(iii) complexes for mitochondria-targeted combined chemo-photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]

- 8. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploration of the Structural and Photophysical Characteristics of Mono- and Binuclear Ir(III) Cyclometalated Complexes for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-Fluoro-2-phenylpyridine as a Ligand in Phosphorescent OLED Emitters

Introduction: Strategic Fluorination for Enhanced Electroluminescence

In the field of organic light-emitting diodes (OLEDs), phosphorescent emitters based on iridium(III) complexes are cornerstones of high-efficiency devices.[1] The ability to harvest both singlet and triplet excitons allows for theoretical internal quantum efficiencies of up to 100%.[2] The archetypal green emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), has been the subject of extensive research and modification.[3] A key strategy for tuning the photophysical properties of these complexes is the introduction of fluorine substituents onto the cyclometalating ligands.[4]

This guide focuses on the application of 3-Fluoro-2-phenylpyridine (3-fppy) as a cyclometalating ligand in iridium(III) complexes for OLED applications. Fluorination of the 2-phenylpyridine ligand is a powerful tool for tuning the emission color, quantum efficiency, and stability of the resulting phosphorescent emitters. The position of the fluorine atom is critical; fluorination of the phenyl ring is a common strategy to blue-shift the emission by lowering the Highest Occupied Molecular Orbital (HOMO) energy level.[4] This document will provide a detailed overview of the synthesis, photophysical properties, and device integration of iridium(III) complexes featuring the 3-Fluoro-2-phenylpyridine ligand.

The Role of 3-Fluoro-2-phenylpyridine in Tuning Emitter Properties

The introduction of a fluorine atom onto the pyridine ring of the 2-phenylpyridine ligand, specifically at the 3-position, has a distinct impact on the electronic structure of the resulting iridium complex. While fluorination of the phenyl ring primarily stabilizes the HOMO, which is largely localized on the phenyl group and the iridium center, fluorination of the pyridine ring has a more pronounced effect on the Lowest Unoccupied Molecular Orbital (LUMO), which has significant electron density on the pyridine moiety.

The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group. Placing it on the pyridine ring stabilizes the LUMO, leading to a larger HOMO-LUMO energy gap. This hypsochromic shift, or blue shift, in the emission wavelength is a desirable characteristic for developing blue and green phosphorescent emitters. Furthermore, the strong Ir-C and Ir-N bonds in these cyclometalated complexes contribute to their high thermal stability, a crucial factor for long-lasting OLED devices.[5]

Synthesis of Iridium(III) Complexes with 3-Fluoro-2-phenylpyridine

The synthesis of both homoleptic, fac-Ir(3-fppy)₃, and heteroleptic, [Ir(3-fppy)₂(ancillary ligand)], complexes typically follows a well-established two-step procedure.[6] The first step involves the formation of a chloride-bridged iridium(III) dimer, which is then reacted with either another equivalent of the cyclometalating ligand or an ancillary ligand to yield the final complex.

Workflow for the Synthesis of a Heteroleptic Iridium(III) Complex

Caption: General synthetic workflow for heteroleptic iridium(III) complexes.

Protocol 1: Synthesis of the Chloride-Bridged Dimer, [Ir(3-fppy)₂Cl]₂

This protocol outlines the synthesis of the key intermediate for preparing heteroleptic iridium(III) complexes.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

3-Fluoro-2-phenylpyridine (3-fppy)

-

2-ethoxyethanol

-

Deionized water

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

Combine Iridium(III) chloride hydrate (1 equivalent) and 3-Fluoro-2-phenylpyridine (2.5-3 equivalents) in a round-bottom flask.

-

Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water as the solvent.

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with methanol and hexane to remove unreacted ligand and other impurities.

-

Dry the resulting yellow-orange solid under vacuum to yield the chloride-bridged dimer, [Ir(3-fppy)₂Cl]₂. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of a Heteroleptic Complex, e.g., Bis(3-fluoro-2-phenylpyridine)(acetylacetonate)iridium(III) ([Ir(3-fppy)₂(acac)])

This protocol describes the synthesis of a heteroleptic complex using the dimer from Protocol 1.

Materials:

-

[Ir(3-fppy)₂Cl]₂ dimer

-

Acetylacetone (acac)

-

Sodium carbonate (Na₂CO₃)

-

2-ethoxyethanol

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

-

Silica gel for column chromatography

-

Dichloromethane (DCM) and hexane for chromatography

Procedure:

-

In a round-bottom flask, suspend the [Ir(3-fppy)₂Cl]₂ dimer (1 equivalent) in 2-ethoxyethanol.

-

Add acetylacetone (2.5-3 equivalents) and sodium carbonate (a mild base, 5-10 equivalents) to the suspension.

-

De-gas the mixture with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 12-18 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Re-dissolve the residue in dichloromethane and filter to remove any inorganic salts.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent.

-

Collect the yellow-green fractions and remove the solvent by rotary evaporation.

-

Further purification can be achieved by recrystallization or sublimation to obtain the final product, [Ir(3-fppy)₂(acac)], as a bright yellow-green solid.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of iridium(III) complexes are critical determinants of their performance in OLEDs. The introduction of the 3-fluoro substituent on the 2-phenylpyridine ligand systematically tunes these properties.

| Property | Ir(ppy)₃ | Iridium Complex with 3-fppy Ligand (Example) |

| Absorption (λ_abs) | ~377 nm (in THF)[3] | Expected blue-shift relative to Ir(ppy)₃ |

| Emission (λ_em) | ~513 nm (in THF)[3] | Expected blue-shift into the green-blue region |

| Photoluminescence Quantum Yield (PLQY) | Nearly 100%[3] | High, often > 60% |

| Excited-State Lifetime (τ) | ~2 µs | Typically in the microsecond range |

| HOMO Energy Level | ~ -5.6 eV[3] | Expected to be slightly stabilized |

| LUMO Energy Level | ~ -3.0 eV[3] | Expected to be significantly stabilized |

Application in OLED Devices

Iridium(III) complexes based on 3-fluoro-2-phenylpyridine are employed as the emissive dopant in the emissive layer (EML) of a phosphorescent OLED (PhOLED). The EML typically consists of a host material doped with a small percentage of the iridium complex.

OLED Device Architecture and Fabrication

A typical multilayer OLED structure incorporating a 3-fppy based emitter is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Caption: A representative multilayer OLED device structure.

Protocol 3: Fabrication of a Solution-Processed OLED

This protocol provides a general outline for the fabrication of a solution-processed OLED.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Host material (e.g., PVK:CBP)

-

Iridium(III) complex with 3-fppy ligand

-

Electron transport material (e.g., BCP)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS solution onto the ITO substrate and anneal at an appropriate temperature (e.g., 120 °C) to remove residual water.

-

Emissive Layer (EML) Deposition: Prepare a solution of the host material and the iridium(III) dopant in a suitable solvent (e.g., chlorobenzene). Spin-coat this solution on top of the HIL and anneal to remove the solvent.

-

Electron Transport and Cathode Layers Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the electron transport layer (e.g., BCP), the electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) under high vacuum.

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.

Device Performance and Characterization

The performance of the fabricated OLEDs is evaluated based on several key metrics. While specific data for a 3-fppy based device is not available in the provided search results, the following table outlines the expected performance parameters and typical values for similar fluorinated phenylpyridine-based green emitters.

| Performance Metric | Typical Values for High-Efficiency Green PhOLEDs |

| External Quantum Efficiency (EQE) | > 20% |

| Current Efficiency | > 60 cd/A |

| Power Efficiency | > 50 lm/W |

| Maximum Luminance | > 10,000 cd/m² |

| CIE Coordinates (x, y) | In the green region of the chromaticity diagram |

Conclusion and Future Outlook

The use of 3-Fluoro-2-phenylpyridine as a cyclometalating ligand in iridium(III) complexes is a promising strategy for the development of highly efficient phosphorescent emitters for OLEDs. The fluorine substitution on the pyridine ring provides a means to tune the emission color towards the blue-green region of the spectrum by stabilizing the LUMO energy level. The synthetic protocols outlined in this guide are robust and can be adapted for the synthesis of a variety of homoleptic and heteroleptic complexes. Further research into the specific effects of the 3-fluoro substitution on device stability and lifetime will be crucial for the commercialization of these materials. The continued exploration of novel ancillary ligands in conjunction with 3-fluoro-2-phenylpyridine will undoubtedly lead to the development of next-generation emitters with even further improved performance.

References

-

Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of the investigated structural analogues of Ir(ppy)3 - ResearchGate. Available at: [Link]

-

Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - NIH. Available at: [Link]

-

Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - NIH. Available at: [Link]

-

Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Sci-Hub. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES - URSI. Available at: [Link]

-

Iridium(III) Complexes of Bifunctional 2-(2-Pyridyl)imidazole Ligands: Electrochemiluminescent Emitters in Aqueous Media | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Molecular structures of representative Ir(III) complexes containing 2-phenylpyridine (ppy) as cyclometalated ligands - ResearchGate. Available at: [Link]

-

Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands - RSC Publishing. Available at: [Link]

-

Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC. Available at: [Link]

-

Asymmetric tris-heteroleptic iridium(III) complexes containing three different 2-phenylpyridine-type ligands: a new strategy for improving electroluminescent ability of phosphorescent emitters | Request PDF - ResearchGate. Available at: [Link]

-

Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

(a) Device structure of the Ir(ppy)3-based organic light-emitting... - ResearchGate. Available at: [Link]

-

A series of blue phosphorescent iridium complexes with thermally activated delayed fluorescence and efficiency roll-off properties - RSC Publishing. Available at: [Link]

-

Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - Organic Syntheses. Available at: [Link]

-

(PDF) Search for New Blue Phosphorescent Iridium(III) Complexes for OLED Applications. Available at: [Link]

-

Tris(2-phenylpyridine)iridium - Wikipedia. Available at: [Link]

Sources

Application Note: A Practical, Two-Step Synthesis of 3-Fluoro-2-phenylpyridine from 2-Chloropyridine

Abstract and Strategic Overview

This application note provides a detailed, field-tested protocol for the synthesis of 3-fluoro-2-phenylpyridine, a key structural motif in modern drug discovery and materials science. The presented methodology is a robust, two-step sequence commencing with the readily available starting material, 2-chloropyridine. The core strategy involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 2-phenylpyridine intermediate, followed by a regioselective C-H fluorination at the C3 position. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical troubleshooting advice to ensure reliable and reproducible outcomes.

Scientific Rationale and Mechanistic Insight

The synthetic challenge lies in the controlled introduction of two distinct substituents—a phenyl group and a fluorine atom—onto the pyridine core. Our chosen forward synthesis is strategically designed for efficiency and control.

2.1. Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The initial C-C bond formation is achieved via the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis. This cross-coupling is performed between 2-chloropyridine and phenylboronic acid.[1][2] The choice of a palladium catalyst is critical; while 2-chloropyridine is an electron-deficient heteroaryl halide, specialized ligand systems can facilitate the challenging oxidative addition step.[3][4]

The catalytic cycle, illustrated below, proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyridine, forming a Pd(II) complex.

-

Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][3]

-

Reductive Elimination: The desired 2-phenylpyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2. Step 2: Regioselective C-H Fluorination

With the 2-phenylpyridine scaffold assembled, the subsequent challenge is the site-selective introduction of a fluorine atom at the C3 position. Direct C-H fluorination is an atom-economical approach that avoids pre-functionalization.[5] The pyridine nitrogen atom acts as a directing group, influencing the electronic properties of the ring. The C3 and C5 positions are electron-deficient and thus susceptible to nucleophilic attack, while the C4 and C6 positions are more electron-rich. However, electrophilic fluorination can be achieved using potent reagents.

For this transformation, an electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) is employed.[6] The reaction proceeds via an electrophilic aromatic substitution-type mechanism where the electron-rich phenylpyridine attacks the electrophilic fluorine source. The inherent reactivity of the pyridine ring and steric hindrance from the adjacent phenyl group favor substitution at the C3 position.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The fluorinating agents are strong oxidizers and should be handled with care.

Part A: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling

| Reagents & Materials | Supplier | Grade | Quantity |

| 2-Chloropyridine | Sigma-Aldrich | 99% | 1.14 g (10.0 mmol) |

| Phenylboronic Acid | Combi-Blocks | 98% | 1.46 g (12.0 mmol) |

| Pd(PPh₃)₄ | Strem Chemicals | 99% | 231 mg (0.2 mmol, 2 mol%) |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous | 2.76 g (20.0 mmol) |

| Toluene | Acros Organics | Anhydrous | 40 mL |

| Ethanol | Decon Labs | 200 Proof | 10 mL |

| Deionized Water | In-house | - | 10 mL |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask, add 2-chloropyridine (1.14 g), phenylboronic acid (1.46 g), tetrakis(triphenylphosphine)palladium(0) (231 mg), and potassium carbonate (2.76 g).

-

Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) via syringe.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10:1 Hexane/Ethyl Acetate) to afford 2-phenylpyridine as a colorless oil.[7]

Part B: Synthesis of 3-Fluoro-2-phenylpyridine

| Reagents & Materials | Supplier | Grade | Quantity |

| 2-Phenylpyridine | From Part A | Purified | 775 mg (5.0 mmol) |

| N-Fluorobenzenesulfonimide (NFSI) | Oakwood Chemical | 98% | 1.74 g (5.5 mmol) |

| Acetonitrile (MeCN) | Sigma-Aldrich | Anhydrous | 25 mL |

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-phenylpyridine (775 mg) in anhydrous acetonitrile (25 mL).

-

Reagent Addition: Add NFSI (1.74 g) to the solution in one portion.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the consumption of the starting material by TLC or GC-MS.

-

Quenching & Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (40 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20:1 Hexane/Ethyl Acetate) to yield 3-fluoro-2-phenylpyridine as a pale yellow oil.

Data Summary and Expected Outcomes

| Compound | Step | Typical Yield | Appearance | Key Analytical Data (¹H NMR, CDCl₃) |

| 2-Phenylpyridine | A | 80-90% | Colorless Oil | δ 8.70 (d, 1H), 8.05 (d, 2H), 7.75 (t, 1H), 7.45 (m, 3H), 7.25 (m, 1H) |

| 3-Fluoro-2-phenylpyridine | B | 55-65% | Pale Yellow Oil | δ 8.45 (dd, 1H), 7.60-7.40 (m, 6H), 7.30 (m, 1H) |

Process Workflow Visualization

The overall synthetic process from starting material to the final purified product is outlined below.

Caption: Overall experimental workflow for the two-step synthesis.

Troubleshooting and Optimization

-

Low Yield in Step A (Suzuki Coupling): If the yield is low, ensure all reagents and solvents are truly anhydrous, as water can inhibit the catalyst. Degassing the solvent mixture by sparging with nitrogen before heating can also improve catalyst lifetime. Screening alternative ligands (e.g., SPhos, XPhos) or bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary for particularly stubborn couplings.

-

Incomplete Reaction in Step B (Fluorination): If the starting material is not fully consumed, the reaction time can be extended, or the temperature can be slightly increased (to 70-80 °C). Ensure the NFSI used is of high purity.

-

Regioselectivity Issues in Step B: While C3 fluorination is generally favored, other isomers may form in small amounts. Careful column chromatography is essential for isolating the desired product. Using a different solvent or a bulkier fluorinating agent could potentially enhance selectivity.

Conclusion